molecular formula C17H19N3OS B1210564 5-Benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione

5-Benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione

Cat. No. B1210564
M. Wt: 313.4 g/mol
InChI Key: XRORQPYKVYMLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-5-(phenylmethyl)-1,3,5-triazinane-2-thione is a member of thioureas.

Scientific Research Applications

Molecular Stabilities and Anticancer Properties

A study focused on benzimidazole derivatives, including 5-Benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione, investigated their tautomeric properties, conformations, and potential anticancer properties. This research, utilizing density functional theory and molecular docking, identified the most stable states of these structures and explored their binding affinities, particularly highlighting their potential as EGFR inhibitors in cancer therapy (Karayel, 2021).

Synthesis and Structural Analysis

Another study presented a facile synthesis method for a series of compounds similar to 5-Benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione. The research provided insights into the condensation processes involving aromatic amines, thiourea, and formaldehyde, contributing to a more efficient synthesis route (Zhang, Wang, & Zhang, 2012).

Coordination Chemistry and Crystal Structures

The molecular and crystal structures of a compound closely related to 5-Benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione, and its complex with cadmium(II), were studied using X-ray diffraction analysis. This research provides valuable insights into the structural aspects of such compounds, which can be pivotal in their application in coordination chemistry (Askerov et al., 2019).

Corrosion Inhibition in the Oil and Gas Industry

Research on 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane, a compound analogous to 5-Benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione, demonstrated its application as a corrosion inhibitor for steel in the oil and gas industry. This study provides insights into its efficacy under different conditions, highlighting its potential industrial applications (Onyeachu, Chauhan, Quraishi, & Obot, 2020).

Antimicrobial and Anti-inflammatory Activity

Several studies have explored the antimicrobial and anti-inflammatory activities of compounds related to 5-Benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione. These investigations provide a basis for understanding the biological activities of such compounds, which could lead to their use in pharmaceutical applications (Al-Abdullah et al., 2014).

properties

Product Name

5-Benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

5-benzyl-1-(2-methoxyphenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C17H19N3OS/c1-21-16-10-6-5-9-15(16)20-13-19(12-18-17(20)22)11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,22)

InChI Key

XRORQPYKVYMLRB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3

solubility

47 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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